molecular formula C25H25BrFN3O3S B11105137 N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11105137
M. Wt: 546.5 g/mol
InChI Key: OXVSOUKHUPMTPT-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that features a combination of bromobenzyl, fluorophenyl, piperazine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a fluorophenyl group.

    Attachment of the Bromobenzyl Group: The bromobenzyl group is then introduced to the piperazine derivative through a nucleophilic substitution reaction.

    Formation of the Benzenesulfonamide: Finally, the benzenesulfonamide group is attached to the intermediate compound through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25BrFN3O3S

Molecular Weight

546.5 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H25BrFN3O3S/c26-21-12-10-20(11-13-21)18-30(34(32,33)22-6-2-1-3-7-22)19-25(31)29-16-14-28(15-17-29)24-9-5-4-8-23(24)27/h1-13H,14-19H2

InChI Key

OXVSOUKHUPMTPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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